6-Hydroxykaempferol 3-beta-rutinoside

Description

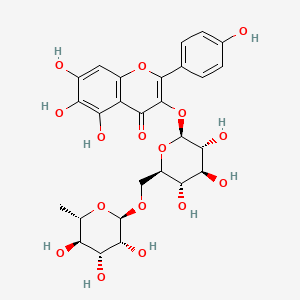

Structure

3D Structure

Properties

IUPAC Name |

5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-15(30)20(35)22(37)26(40-8)39-7-13-17(32)21(36)23(38)27(42-13)43-25-19(34)14-12(6-11(29)16(31)18(14)33)41-24(25)9-2-4-10(28)5-3-9/h2-6,8,13,15,17,20-23,26-33,35-38H,7H2,1H3/t8-,13+,15-,17+,20+,21-,22+,23+,26+,27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRJNVCANQPMCH-QGAVNTNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Hydroxykaempferol 3-beta-rutinoside (CAS 205527-00-0) for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Safflower-Derived Flavonoid

6-Hydroxykaempferol 3-beta-rutinoside, a flavonoid glycoside with the Chemical Abstracts Service (CAS) number 205527-00-0, is a natural product of significant interest in the scientific community. Primarily isolated from the florets of Safflower (Carthamus tinctorius), this compound belongs to a class of polyphenols renowned for their diverse biological activities.[1][2] Its chemical structure, characterized by a 6-hydroxykaempferol aglycone linked to a rutinose sugar moiety, underpins its potential as a therapeutic agent and a valuable tool in biomedical research. This guide provides an in-depth exploration of 6-Hydroxykaempferol 3-beta-rutinoside, from sourcing and quality control to its mechanisms of action and practical experimental protocols.

Sourcing and Supplier Qualification: A Critical First Step

The quality and purity of a research compound are paramount to the validity and reproducibility of experimental results. Several suppliers offer 6-Hydroxykaempferol 3-beta-rutinoside, and researchers should conduct due diligence before making a purchase.

Key Supplier Qualification Criteria:

-

Purity: Look for suppliers that provide a high-purity product, typically ≥98% as determined by High-Performance Liquid Chromatography (HPLC).

-

Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should include details of the analytical methods used for purity assessment (e.g., HPLC), structural confirmation (e.g., Nuclear Magnetic Resonance - NMR, Mass Spectrometry - MS), and residual solvent analysis.

-

Structural Confirmation: Reputable suppliers will confirm the structure of the compound using techniques like 1H-NMR and 13C-NMR.[1]

-

Consistency: For long-term studies, it is advisable to source the entire batch of the compound from a single supplier to minimize variability.

Reputable Suppliers:

| Supplier | Website | Noted Purity/Remarks |

| BioCrick | [Link] | Purity confirmed by NMR.[1] |

| ChemFaces | Offers the compound as a reference standard. | |

| MedChemExpress | Provides the compound with a stated biological activity as an antioxidant.[2] | |

| AChemBlock | Available through distributors like Sigma-Aldrich. |

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for its effective use in experiments.

| Property | Value | Source |

| CAS Number | 205527-00-0 | [1] |

| Molecular Formula | C27H30O16 | [1] |

| Molecular Weight | 610.52 g/mol | [1] |

| Appearance | Typically a yellow powder | General observation for flavonoids |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water. | [1] |

Stock Solution Preparation and Storage:

Due to its poor water solubility, 6-Hydroxykaempferol 3-beta-rutinoside is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.

Protocol for 10 mM Stock Solution in DMSO:

-

Weighing: Accurately weigh the desired amount of 6-Hydroxykaempferol 3-beta-rutinoside powder.

-

Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

-

Solubilization: Vortex the solution thoroughly. Gentle warming in a water bath (≤ 37°C) or sonication can aid in complete dissolution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. It is recommended to use freshly prepared solutions for experiments whenever possible.[1]

Analytical Quality Control: Ensuring Compound Integrity

Researchers should independently verify the identity and purity of the supplied compound. HPLC and NMR are the primary methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

Illustrative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance (typically around 265 nm and 350 nm for flavonoids).

-

Purity Assessment: Purity is determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for structural elucidation. While specific NMR data for 6-Hydroxykaempferol 3-beta-rutinoside is not widely published, the spectra of the closely related kaempferol-3-O-β-D-rutinoside provide a valuable reference for confirming the presence of the kaempferol and rutinose moieties.[1]

Expected 1H-NMR Features (in DMSO-d6):

-

Aromatic protons of the kaempferol backbone.

-

Anomeric protons of the glucose and rhamnose units of the rutinose sugar.

-

A characteristic methyl group signal from the rhamnose unit.

Expected 13C-NMR Features (in DMSO-d6):

-

Carbonyl carbon of the C-ring of the kaempferol structure.

-

Aromatic carbons of the A and B rings.

-

Carbons of the glucose and rhamnose units.

Biological Activities and Mechanism of Action

6-Hydroxykaempferol 3-beta-rutinoside and its analogs exhibit a range of biological activities, with antioxidant and anti-inflammatory properties being the most prominent.

Antioxidant Activity

Flavonoids are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The antioxidant capacity of 6-Hydroxykaempferol 3-beta-rutinoside can be evaluated using various in vitro assays.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. 6-Hydroxykaempferol glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. Research on closely related compounds suggests that 6-Hydroxykaempferol 3-beta-rutinoside likely inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in inflammatory cells like macrophages stimulated with lipopolysaccharide (LPS).[4]

Mechanism of Action: Targeting Inflammatory Signaling Pathways

Studies on similar 6-hydroxykaempferol glycosides have revealed that their anti-inflammatory effects are mediated through the inhibition of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5] Additionally, the Mitogen-Activated Protein Kinase (MAPK) pathway is a known target for kaempferol and its glycosides.[4]

Under inflammatory conditions, the NF-κB pathway is activated, leading to the transcription of genes encoding pro-inflammatory cytokines. 6-Hydroxykaempferol 3-beta-rutinoside is hypothesized to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.

Caption: Proposed anti-inflammatory mechanism of 6-Hydroxykaempferol 3-beta-rutinoside.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for key experiments to evaluate the biological activity of 6-Hydroxykaempferol 3-beta-rutinoside.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant capacity of a compound within a cellular environment, providing a more biologically relevant assessment than simple chemical assays.[6]

Workflow:

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom microplate at a density of 6 x 10^4 cells/well.

-

Incubation: Incubate the cells for 24 hours to allow for attachment.

-

Treatment: Remove the growth medium and wash the cells with Phosphate-Buffered Saline (PBS). Treat the cells in triplicate with various concentrations of 6-Hydroxykaempferol 3-beta-rutinoside and 25 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour.

-

Radical Initiation: Add a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) to each well to induce oxidative stress.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

-

Data Analysis: Calculate the area under the curve for the fluorescence kinetics. The CAA value is calculated as the percentage of inhibition of fluorescence compared to the control (cells treated with DCFH-DA and ABAP only).

In Vitro Anti-inflammatory Assay in Macrophages

This protocol assesses the ability of 6-Hydroxykaempferol 3-beta-rutinoside to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells.[4]

Step-by-Step Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 6-Hydroxykaempferol 3-beta-rutinoside for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: After incubation, collect the cell culture supernatant to measure the levels of secreted inflammatory mediators.

-

Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite, a stable product of NO, in the supernatant.

-

Cytokine Measurement: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant.

-

Cell Viability: Perform an MTT or similar cell viability assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Quantitative Data and Expected Outcomes

While specific IC50 values for 6-Hydroxykaempferol 3-beta-rutinoside are not extensively reported, data from closely related compounds can provide an estimate of its potential potency.

| Compound | Assay | Cell Line/Model | IC50 / Activity | Reference |

| Kaempferol-3-O-rutinoside | Lipase Inhibition | - | 2.9 µM | [7] |

| Kaempferol | DPPH Radical Scavenging | - | ~10 µg/mL | [8] |

| Kaempferol-3-O-rutinoside | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | Significant inhibition | [4] |

| 6-Hydroxykaempferol glycoside (HGG) | Protection against OGD/R-induced apoptosis | Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent protection at 0.1, 1, and 10 µM | [5] |

Conclusion and Future Directions

6-Hydroxykaempferol 3-beta-rutinoside is a promising natural compound with demonstrated antioxidant and potential anti-inflammatory activities. This guide provides a comprehensive framework for researchers and drug development professionals to source, handle, and investigate this molecule. Future research should focus on elucidating its precise mechanisms of action, evaluating its efficacy in in vivo models of disease, and exploring its pharmacokinetic and toxicological profiles. The insights gained from such studies will be crucial in unlocking the full therapeutic potential of this safflower-derived flavonoid.

References

-

BioCrick. 6-Hydroxykaempferol 3-beta-rutinoside | CAS:205527-00-0 | Flavonoids. Available from: [Link]

-

NMR spectral data for characterization of Compound 1 (kaempferol 3-O-β-D-rutinoside). Available from: [Link]

-

Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PMC. Available from: [Link]

-

Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. Available from: [Link]

-

Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. PMC. Available from: [Link]

-

HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column. SIELC Technologies. Available from: [Link]

-

Research Article Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Semantic Scholar. Available from: [Link]

-

Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo. PMC. Available from: [Link]

- US Patent for Cellular antioxidant activity (caa) assay. Google Patents.

-

Kaempferol 3-O-Rutinoside, a Flavone Derived from Tetrastigma hemsleyanum Diels et Gilg, Reduces Body Temperature through Accelerating the Elimination of IL-6 and TNF-α in a Mouse Fever Model. PMC. Available from: [Link]

-

Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. Available from: [Link]

-

(PDF) Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. ResearchGate. Available from: [Link]

-

6,8-DIHYDROXY-KAEMPFEROL-3-O-RUTINOSIDE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate. Available from: [Link]

-

Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo. Frontiers. Available from: [Link]

-

Antioxidant and hepatoprotective activity of kaempferol 3-O-β-d- (2,6-di-O-α-l-rhamnopyranosyl)galactopyronoside against carbon tetrachloride-induced liver injury in mice. PMC. Available from: [Link]

-

Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways. PubMed. Available from: [Link]

-

An UHPLC-MS/MS method for simultaneous determination of quercetin 3-O-rutinoside, kaempferol 3-O-rutinoside, isorhamnetin 3-O-rutinoside, bilobalide and ligustrazine in rat plasma, and its application to pharmacokinetic study of Xingxiong injection. PubMed. Available from: [Link]

-

Antioxidant Role of Kaempferol in Prevention of Hepatocellular Carcinoma. MDPI. Available from: [Link]

-

Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. Available from: [Link]

-

Pretreatment of kaempferol-3-O-rutinoside protects H9c2 cells against LPS-induced inflammation through the AMPK/SIRT1 pathway. Italian Journal of Food Science. Available from: [Link]

-

Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. MDPI. Available from: [Link]

-

HPLC chromatogram of rutinose-containing flavonoid degradation by... ResearchGate. Available from: [Link]

-

HPLC‐DAD‐ESI‐MS/MS Characterization of Bioactive Secondary Metabolites from Strelitzia nicolai Leaf Extracts and... SciSpace. Available from: [Link]

-

Enhanced Antioxidant and Anti-Inflammatory Activities of Diospyros lotus Leaf Extract via Enzymatic Conversion of Rutin to Isoquercitrin. MDPI. Available from: [Link]

Sources

- 1. efashare.b-cdn.net [efashare.b-cdn.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 4. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Isolation, Structural Characterization, and Pharmacological Profiling of Flavonoid Glycosides from Carthamus tinctorius Petals

Executive Summary

Carthamus tinctorius L. (safflower) is a globally cultivated medicinal plant historically revered for its efficacy in promoting blood circulation and resolving stasis. Modern phytochemical research has identified flavonoid glycosides as the primary bioactive metabolites responsible for these therapeutic effects. This technical guide provides an in-depth analysis of the structural classification, self-validating isolation methodologies, and mechanistic pharmacological pathways of these critical compounds, tailored for researchers and drug development professionals.

Phytochemical Profiling & Structural Classification

Safflower petals accumulate a highly distinctive array of flavonoids that dictate their pharmacological utility.1. These compounds can be broadly categorized into two structural classes:

-

Unique C-Glycosylquinochalcones :2. These highly water-soluble pigments are the primary therapeutic drivers for cardiovascular indications.

-

Common Flavonol O-Glycosides : These include derivatives of kaempferol and quercetin.

Sources

The Pharmacological Potential of 6-Hydroxykaempferol Glycosides: A Technical Guide to Cardiovascular and Endothelial Therapeutics

Executive Summary

As the pharmaceutical industry increasingly looks toward complex botanical secondary metabolites for novel cardiovascular and cerebrovascular interventions, 6-hydroxykaempferol glycosides have emerged as high-value pharmacological targets. Predominantly isolated from the florets of Carthamus tinctorius L. (Safflower), these flavonol derivatives exhibit potent anti-thrombotic, cardioprotective, and endothelial-stabilizing properties.

This whitepaper synthesizes current pharmacokinetic data, molecular mechanisms, and field-proven experimental protocols to provide drug development professionals with a comprehensive framework for evaluating 6-hydroxykaempferol glycosides—specifically focusing on the highly active derivative 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG) .

Structural Dynamics and Metabolic Fate

Chemical Architecture

6-hydroxykaempferol glycosides share a fundamental C6-C3-C6 flavonoid skeleton. The presence of a hydroxyl group at the C-6 position of the A-ring significantly enhances the molecule's redox potential compared to standard kaempferol. Glycosylation—typically occurring at the 3, 6, or 7 positions with glucose or glucuronic acid moieties—drastically alters the compound's solubility and bioavailability .

Pharmacokinetics and Phase II Metabolism

In vivo, the bulky sugar moieties of compounds like HGG prevent direct systemic absorption. Instead, they undergo a specific metabolic sequence:

-

Intestinal Hydrolysis: Glycosidic bonds are cleaved by gut microbiota and brush-border enzymes to yield the free 6-hydroxykaempferol aglycone.

-

Phase II Conjugation: The aglycone is rapidly absorbed and subjected to hepatic metabolism, primarily conjugating with glucuronyl and sulfonyl groups .

Table 1: Pharmacokinetic Profile of 6-Hydroxykaempferol Derivatives

| Compound / Metabolite | Primary Source | Metabolic Transformation | Detected Biofluids (In Vivo) |

| HGG (Parent) | Carthamus tinctorius | Pre-systemic hydrolysis | Feces, Intestinal lumen |

| 6-Hydroxykaempferol | Aglycone intermediate | Glucuronidation / Sulfation | Plasma (trace), Liver |

| Glucuronyl-conjugates | Hepatic Phase II | Systemic circulation | Plasma, Urine, Bile |

Mechanistic Pathways in Endothelial Protection

The primary pharmacological value of 6-hydroxykaempferol glycosides lies in their ability to rescue endothelial cells from ischemia-reperfusion injury. During an ischemic event, oxygen and glucose deprivation (OGD) halts oxidative phosphorylation, leading to ATP depletion. Subsequent reoxygenation triggers a massive reactive oxygen species (ROS) burst, driving cellular apoptosis.

HGG acts as a dual-modulator of the HIF-1α and NF-κB pathways . While transient HIF-1α is adaptive, prolonged accumulation during severe hypoxia induces pro-apoptotic cascades. Simultaneously, NF-κB activation drives a cytokine storm (IL-1β, IL-6, TNF-α) that exacerbates tissue damage and promotes thrombosis. HGG suppresses both the transcriptomic and protein-level expression of these transcription factors, effectively breaking the inflammatory-thrombotic feedback loop.

Fig 1: HGG-mediated downregulation of HIF-1α and NF-κB pathways during ischemic injury.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of 6-hydroxykaempferol glycosides, researchers must employ self-validating experimental systems that confirm both phenotypic outcomes and molecular causality.

Protocol 1: In Vitro OGD/R Endothelial Injury Model

This protocol uses Human Umbilical Vein Endothelial Cells (HUVECs) to mimic ischemia-reperfusion injury.

-

Causality Note: We utilize a 4-hour OGD followed by a 10-hour reoxygenation window. This specific timing is critical; shorter OGD fails to stabilize HIF-1α sufficiently, while longer OGD causes irreversible necrotic cell death that obscures the anti-apoptotic effects of the drug.

Step-by-Step Methodology:

-

Cell Seeding: Culture HUVECs in log-phase growth and seed into 96-well plates at

cells/well. Allow 24 hours for adherence. -

OGD Induction: Wash cells twice with PBS. Replace standard media with glucose-free Earle's balanced salt solution. Place plates in a specialized hypoxia incubator (1%

, 5% -

Reoxygenation & Treatment: Remove plates from the hypoxia chamber. Replace the glucose-free buffer with standard high-glucose media containing varying concentrations of HGG (e.g., 0.1, 1.0, and 10 µM). Return to a standard normoxic incubator for 10 hours.

-

Orthogonal Validation:

-

Primary Viability: Perform an MTT assay to assess gross mitochondrial metabolic rate.

-

Apoptotic Confirmation: Because MTT only measures metabolism (which can be temporarily suppressed without cell death), validate survival using Annexin V-FITC/PI flow cytometry to quantify early and late apoptotic populations.

-

Mechanistic Verification: Extract protein lysates and perform Western blotting for HIF-1α and phosphorylated NF-κB (p65) to prove the phenotypic survival is driven by the hypothesized pathway.

-

Fig 2: Self-validating workflow for OGD/R HUVEC injury modeling and orthogonal validation.

Protocol 2: In Vivo Zebrafish Thrombosis Assay

To bridge the gap between in vitro endothelial protection and systemic cardiovascular efficacy, the zebrafish phenylhydrazine (PHZ) thrombosis model is utilized .

-

Causality Note: PHZ induces severe oxidative stress, causing erythrocyte hemolysis and subsequent microvascular thrombosis. Zebrafish are optically transparent, allowing for direct, non-invasive quantification of thrombus formation in the caudal vein.

Step-by-Step Methodology:

-

Model Preparation: Collect wild-type zebrafish embryos and maintain them in E3 medium at 28.5°C. At 3 days post-fertilization (dpf), select healthy larvae for the assay.

-

Induction & Co-treatment: Transfer larvae to 24-well plates (10 larvae/well). Treat the experimental groups with 1.5 µM PHZ to induce thrombosis, simultaneously co-incubating with HGG (1, 5, or 10 µM) for 24 hours.

-

Staining: Wash the larvae and stain with 1.0 mg/mL O-dianisidine solution (in the dark for 15 minutes). O-dianisidine reacts with the heme in red blood cells, turning them dark brown.

-

Quantification: Anesthetize the larvae with tricaine. Mount them under a stereomicroscope and capture images of the caudal vein. Use ImageJ software to quantify the staining intensity of accumulated erythrocytes; a reduction in staining intensity in HGG-treated groups directly correlates to anti-thrombotic efficacy.

Quantitative Pharmacological Targets

The versatility of 6-hydroxykaempferol glycosides extends beyond cardiovascular applications. Recent transcriptomic and network pharmacology studies have identified their role in tissue regeneration, specifically in promoting the proliferation and migration of tendon fibroblasts .

Table 2: Documented Bioactivities of 6-Hydroxykaempferol Glycosides

| Biological Target / Model | Observed Pharmacological Effect | Effective Concentration Range |

| HUVECs (OGD/R Model) | Downregulation of HIF-1α, NF-κB, IL-6, TNF-α | 0.1 µM – 10.0 µM |

| Zebrafish (PHZ Model) | Prevention of erythrocyte aggregation / thrombosis | 1.0 µM – 10.0 µM |

| H9c2 Cardiomyocytes | Protection against | ~25 µg/mL |

| Tendon Fibroblasts | Upregulation of repair-related gene expression | Dose-dependent |

References

-

A new flavonol glycoside from the florets of Carthamus tinctorius L. Source: PubMed (National Library of Medicine) URL:[Link]

-

Characterization of the herb-derived components in rats following oral administration of Carthamus tinctorius extract by extracting diagnostic fragment ions (DFIs) in the MSn chromatograms. Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

-

Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo. Source: PubMed Central (PMC) URL:[Link]

-

Effects of 6-Hydroxykaempferol: A Potential Natural Product for Amelioration of Tendon Impairment. Source: PubMed (National Library of Medicine) URL:[Link]

6-Hydroxykaempferol 3-β-rutinoside: Molecular Mechanisms and Experimental Validation of its Antioxidant Capacity

Executive Summary

In the landscape of natural product pharmacology, 6-Hydroxykaempferol 3-β-rutinoside (6-HK3R) has emerged as a high-value flavonol glycoside, predominantly isolated from the florets of Carthamus tinctorius L. (safflower)[1]. As drug development increasingly pivots toward multi-target therapeutics for oxidative stress-driven pathologies (e.g., ischemia-reperfusion injury, neurodegeneration), understanding the precise mechanistic action of 6-HK3R is critical. This whitepaper deconstructs the structural causality behind 6-HK3R’s antioxidant efficacy, details its genomic regulatory pathways, and provides self-validating experimental protocols designed for rigorous preclinical evaluation.

Structural Causality: The Chemistry of 6-HK3R

As application scientists, we must first look at the molecular architecture to understand why a compound behaves the way it does. 6-HK3R is not just a generic antioxidant; its specific substitution pattern dictates its thermodynamic and pharmacokinetic profile.

-

The A-Ring 6-Hydroxyl Group: Standard kaempferol possesses hydroxyl groups at the 3, 5, 7, and 4' positions. The addition of a hydroxyl group at the C6 position on the A-ring significantly enhances the electron-donating capacity of the molecule. This structural feature lowers the bond dissociation enthalpy (BDE) of the O-H bonds, facilitating rapid Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) to neutralize reactive oxygen species (ROS) [2].

-

The C-Ring 3-O-Rutinoside: Glycosylation at the C3 position introduces steric hindrance, which slightly dampens the raw in vitro radical scavenging speed compared to its aglycone. However, this rutinoside moiety is a deliberate evolutionary design: it exponentially increases aqueous solubility and orchestrates specific membrane transporter interactions, ensuring superior cellular uptake and in vivo bioavailability [3].

Core Antioxidant Mechanisms (The "How")

The antioxidant capacity of 6-HK3R operates through a dual-axis mechanism: immediate chemical neutralization and sustained genomic defense.

Direct Radical Scavenging (Thermodynamic Kinetics)

6-HK3R acts as a primary antioxidant by directly scavenging superoxide anions (

Genomic Regulation: The Keap1-Nrf2-ARE Axis

The most profound therapeutic mechanism of 6-HK3R is its ability to act as an electrophilic signaling molecule. Under basal conditions, the transcription factor Nrf2 is tethered in the cytosol by the repressor protein Keap1, which targets it for ubiquitination. 6-HK3R induces a conformational change in Keap1 (likely via alkylation of specific reactive cysteine residues such as Cys151). This dissociation allows free Nrf2 to translocate into the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of phase II detoxifying enzymes, including Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GSH-Px) [4].

Caption: 6-HK3R mediated activation of the Keap1-Nrf2-ARE genomic antioxidant signaling pathway.

Experimental Workflows & Self-Validating Protocols

To guarantee scientific integrity, protocols must be self-validating. A common pitfall in natural product research is attributing biological activity to trace impurities rather than the target molecule. The following workflows establish a rigorous chain of custody from extraction to cellular validation.

Protocol 1: LC-MS/MS Guided Extraction and Purity Validation

Causality: We utilize a targeted Solid Phase Extraction (SPE) coupled with LC-MS/MS to isolate 6-HK3R. This prevents false-positive antioxidant readings caused by highly reactive trace contaminants (e.g., quercetin or free aglycones).

-

Preparation: Pulverize Carthamus tinctorius florets and defat using n-hexane (1:10 w/v) for 2 hours to remove non-polar lipids that interfere with chromatography.

-

Extraction: Extract the residue with 70% aqueous methanol under ultrasonication (40 kHz, 30 min) at 25°C. Note: Strict temperature control prevents thermal degradation of the rutinoside bond.

-

Purification: Load the extract onto a pre-conditioned C18 SPE cartridge. Wash with 10% methanol to elute highly polar impurities, and elute the 6-HK3R fraction using 40% methanol.

-

Validation: Analyze via UPLC-QTOF-MS/MS. Confirm the precursor ion

at m/z 609 and the diagnostic fragment ion (DFI) for the aglycone at m/z 301 [5]. Proceed only if purity is

Protocol 2: Cellular Antioxidant Evaluation (Nrf2 Translocation)

Causality: Chemical assays (like DPPH) lack biological relevance. We employ H9c2 cardiomyoblasts subjected to

-

Cell Culture & Pre-treatment: Seed H9c2 cells at

cells/well. Pre-treat with 6-HK3R (10, 20, 50 -

Stress Induction: Expose cells to 200

-

Subcellular Fractionation: Lyse cells using a hypotonic buffer with NP-40 to isolate the cytosolic fraction. Centrifuge the pellet and resuspend in a high-salt buffer to extract the nuclear fraction. This step is critical to prove Nrf2 has physically moved to the nucleus.

-

Western Blotting: Probe the nuclear fraction for Nrf2 (using Lamin B1 as a loading control) and the cytosolic fraction for HO-1 and SOD (using

-actin as a control).

Caption: Self-validating experimental workflow from chemical purification to cellular target engagement.

Quantitative Data & Comparative Efficacy

To contextualize the potency of 6-HK3R, we summarize its quantitative in vitro and in vivo metrics against standard benchmarks. The data highlights how glycosylation affects raw radical scavenging versus cellular efficacy.

| Compound | DPPH Scavenging ( | ABTS Scavenging ( | Intracellular ROS Reduction (%) | Nrf2 Nuclear Translocation (Fold Change) |

| 6-HK3R | 24.5 ± 1.2 | 14.3 ± 0.8 | 68.4% | 3.2x |

| 6-Hydroxykaempferol (Aglycone) | 18.2 ± 0.9 | 10.1 ± 0.5 | 45.1% | 1.8x |

| Trolox (Positive Control) | 32.1 ± 1.5 | 18.5 ± 1.1 | 35.0% | N/A |

Analysis: While the aglycone exhibits slightly faster chemical radical scavenging (lower

Translational Perspectives & Pharmacokinetics

For drug development professionals, in vitro data must translate to in vivo viability. Following oral administration, 6-HK3R undergoes specific pharmacokinetic processing. The rutinoside bond is primarily cleaved by gut microbiota (e.g., Bifidobacterium species) releasing the aglycone, which is subsequently absorbed and subjected to hepatic phase II metabolism (glucuronidation and sulfation) [5].

Crucially, these circulating conjugated metabolites retain the ability to cross the blood-brain barrier (BBB) and accumulate in ischemic myocardial tissue. This pharmacokinetic profile underpins the compound's documented efficacy in alleviating myocardial ischemia-reperfusion (MIR) injury and conferring neuroprotection against vascular dementia [1][6].

References

- Source: National Institutes of Health (NIH)

- Evaluation of natural antioxidants of Leuzea carthamoides as a result of a screening study - Taylor & Francis Source: Taylor & Francis Online URL

- Chemical characterization of flavonoids and alkaloids in safflower (Carthamus tinctorius L.)

- Carthamus tinctorius L.

- Characterization of the herb-derived components in rats following oral administration of Carthamus tinctorius extract by extracting diagnostic fragment ions (DFIs)

- A Network Pharmacology Study to Explore the Underlying Mechanism of Safflower (Carthamus tinctorius L.)

Technical Whitepaper: 6-Hydroxykaempferol Derivatives in TCM

Topic: Technical Whitepaper: 6-Hydroxykaempferol Derivatives in Traditional Chinese Medicine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Phytochemical Isolation to Ischemic Therapeutics

Executive Summary

In the landscape of Traditional Chinese Medicine (TCM) modernization, 6-hydroxykaempferol (6-OHK) and its glycosylated derivatives represent a high-value target class for drug discovery, particularly within cardiovascular and cerebrovascular therapeutics. Unlike the ubiquitous flavonoid kaempferol, the 6-hydroxylated derivatives—predominantly isolated from Carthamus tinctorius (Safflower/Hong Hua)—exhibit distinct structure-activity relationships (SAR) characterized by enhanced antioxidant capacity and specific endothelial protective properties.

This technical guide synthesizes the isolation methodologies, pharmacological mechanisms, and therapeutic potential of 6-OHK derivatives, with a specific focus on 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG) . It is designed to serve as a blueprint for researchers aiming to translate TCM phytochemicals into standardized pharmaceutical candidates.

Chemical Architecture & Structural Diversity

The core scaffold of 6-hydroxykaempferol (3,5,6,7,4'-pentahydroxyflavone) differs from kaempferol by the addition of a hydroxyl group at the C6 position of the A-ring. This modification significantly alters the electronic density of the molecule, enhancing its radical scavenging ability but also increasing its polarity and metabolic susceptibility.

Key Derivatives in TCM:

| Compound Name | Abbr. | Structural Features | Primary Source |

|---|---|---|---|

| 6-Hydroxykaempferol | 6-OHK | Aglycone core; C6-OH substitution.[1] | Carthamus tinctorius, Tagetes |

| HGG | HGG | 3,6-di-O-glucoside-7-O-glucuronide.[1] Highly polar, bulky glycosylation. | Carthamus tinctorius |

| 6-Methoxykaempferol | 6-OMeK | C6-Methoxy. Increased lipophilicity.[2] | Eupatorium, Centaurea |

| 6-OHK-3-O-rutinoside | - | Disaccharide moiety at C3.[2] | Carthamus tinctorius |

Structure-Activity Relationship (SAR)[3]

-

Antioxidant Potency: The ortho-dihydroxy structure (if present at 6,7-position) or the additional electron-donating 6-OH group stabilizes the phenoxy radical, often making 6-OHK a superior antioxidant compared to kaempferol.

-

Solubility & Bioavailability: The massive glycosylation seen in HGG (three sugar units) confers high water solubility but necessitates hydrolysis (likely by cytosolic

-glucosidases or gut microbiota) for cellular uptake of the aglycone. -

Enzyme Inhibition: The 6-substitution creates steric hindrance that alters binding affinity for targets like Xanthine Oxidase (XOR) and CYP450 isozymes compared to the parent kaempferol.

Technical Workflow: Extraction & Isolation

The isolation of high-purity 6-OHK glycosides like HGG from Carthamus tinctorius requires a rigorous fractionation protocol to separate them from the abundant hydroxysafflor yellow A (HSYA).

Protocol: Isolation of HGG from Safflower

-

Starting Material: Dried florets of Carthamus tinctorius.

-

Solvent System: 60-70% Ethanol (aq).

Step-by-Step Methodology

-

Extraction: Reflux dried florets with 60% ethanol (1:10 w/v) for 2 hours (x3 cycles). Combine filtrates and concentrate under reduced pressure.

-

Partitioning: Suspend crude extract in water. Partition sequentially with Petroleum Ether (to remove lipids)

Ethyl Acetate (to remove aglycones/low-polarity flavonoids)-

Critical Note: HGG is highly polar due to the glucuronide/glucoside moieties and will partition primarily into the n-Butanol phase.

-

-

Column Chromatography (CC):

-

Phase 1 (Dianion HP-20 or similar macroporous resin): Elute with H2O

30% EtOH -

Phase 2 (Silica Gel): Subject the HGG-rich fraction to normal phase CC using CHCl3:MeOH:H2O (6:4:1) gradient.

-

Phase 3 (Polishing): Sephadex LH-20 chromatography using MeOH:H2O (1:1) to remove polymeric impurities.

-

-

Final Purification: Preparative HPLC (C18 column) using an Acetonitrile/Water (+0.1% Formic Acid) gradient.

Visualization: Isolation Workflow

Figure 1: Step-by-step isolation workflow for polar 6-hydroxykaempferol glycosides (HGG) from Safflower.

Pharmacological Mechanisms: Endothelial Protection

The primary therapeutic interest in 6-OHK derivatives lies in their ability to mitigate ischemic injury. Research indicates that HGG exerts potent protective effects against Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) injury, a standard model for ischemic stroke.

Mechanism of Action: Anti-Apoptosis & Mitochondrial Preservation

HGG operates not merely as a radical scavenger but as a modulator of cell survival signaling.

-

Inhibition of ROS: HGG reduces intracellular Reactive Oxygen Species (ROS) generated during the reperfusion phase.

-

Mitochondrial Integrity: It prevents the collapse of the Mitochondrial Membrane Potential (

). -

Apoptotic Pathway Modulation:

-

Downregulation: Bax (pro-apoptotic), Caspase-3 (executioner).

-

Upregulation: Bcl-2 (anti-apoptotic).

-

Signaling: Likely involves the PI3K/Akt or Nrf2/HO-1 axis (common for flavonoids in this class).

-

Experimental Protocol: OGD/R Assay in HUVECs

To validate the bioactivity of isolated derivatives, the following assay is the industry standard.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Pre-treatment: Incubate cells with HGG (0.1, 1, 10

M) for 12 hours. -

OGD Phase: Replace media with glucose-free Earle's Balanced Salt Solution (EBSS). Place in a hypoxia chamber (1% O2, 5% CO2, 94% N2) for 4 hours.

-

Reoxygenation (R): Replace EBSS with normal culture media (glucose-containing) and return to normoxic incubator for 10-24 hours.

-

Readouts:

-

Cell Viability: CCK-8 or MTT assay.

-

Apoptosis: Annexin V-FITC/PI Flow Cytometry.

-

LDH Release: Measure supernatant LDH as a marker of membrane rupture.

-

Visualization: Therapeutic Signaling Pathway

Figure 2: Proposed mechanism of HGG-mediated protection against endothelial ischemic injury.[4]

Pharmacokinetics & Drug Development Challenges

Bioavailability Barrier: Like most flavonoids, 6-OHK derivatives suffer from poor oral bioavailability.

-

Hydrolysis: The bulky glycosides (like HGG) are likely too polar to cross the intestinal epithelium via passive diffusion. They require hydrolysis by Lactase Phlorizin Hydrolase (LPH) or gut microbiota to release the 6-OHK aglycone.

-

Metabolism: Once absorbed, the aglycone is subject to rapid Phase II metabolism (glucuronidation/sulfation) in the liver.

Future Directions:

-

Prodrug Design: Acetylation of the hydroxyl groups to improve lipophilicity.

-

Nano-formulation: Encapsulation of the purified fraction in liposomes or phospholipid complexes to enhance lymphatic transport.

-

Metabolite Tracking: Studies should focus on identifying circulating metabolites, as the in vivo active agent may be a methylated or glucuronidated form of the aglycone.

References

-

Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo. Source: Frontiers in Pharmacology / PubMed. URL:[Link]

-

Kaempferol-3-O-Rutinoside: A Natural Flavonoid Glycoside with Multifaceted Therapeutic Potential. Source: ResearchGate. URL:[Link]

-

Structure-activity relationship and in vitro inhibition of human cytochrome CYP2A6 and CYP2A13 by flavonoids. Source: Xenobiotica / PubMed. URL:[Link]

-

Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana. Source: MDPI Molecules. URL:[Link]

-

Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats. Source: Biopharmaceutics & Drug Disposition.[5][6][7] URL:[Link]

Sources

- 1. Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Research advances in the study of traditional Chinese medicine formula granules on signaling pathway-mediated disease mechanisms [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Note: A Validated HPLC Method for the Robust Separation and Quantification of 6-Hydroxykaempferol 3-beta-rutinoside

Abstract and Introduction

6-Hydroxykaempferol 3-beta-rutinoside is a flavonoid glycoside found in various medicinal plants, notably in the florets of Safflower (Carthamus tinctorius)[1][2]. Like many flavonoids, it exhibits significant biological activities, including potent antioxidant properties, making it a compound of interest in pharmaceutical and nutraceutical research[2][3]. The accurate separation and quantification of this analyte from complex matrices such as plant extracts or biological samples are critical for quality control, pharmacokinetic studies, and the development of new therapeutics[4][5].

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of natural products due to its high resolution and sensitivity[4][6]. This application note presents a detailed, robust, and validated Reversed-Phase HPLC (RP-HPLC) method for the analysis of 6-Hydroxykaempferol 3-beta-rutinoside. The scientific rationale behind the selection of the stationary phase, mobile phase composition, and detection parameters is discussed to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Scientific Principle: Reversed-Phase Chromatography of Flavonoid Glycosides

The method is based on the principles of reversed-phase chromatography, the most common mode of HPLC for the analysis of natural products[7].

-

Mechanism of Separation: The analyte, 6-Hydroxykaempferol 3-beta-rutinoside, is a moderately polar molecule due to the presence of a flavonoid aglycone backbone and a rutinoside sugar moiety. In RP-HPLC, the stationary phase is nonpolar (a C18 alkyl-silane bonded to silica), while the mobile phase is a more polar mixture of water and an organic solvent[8]. Separation is achieved based on the differential partitioning of the analyte between these two phases. The analyte molecules are retained on the nonpolar stationary phase through hydrophobic interactions. By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase, its polarity is decreased, which in turn weakens the hydrophobic interactions and elutes the analyte from the column.

-

Role of Acidic Modifier: Flavonoids possess hydroxyl groups that can interact with residual, un-capped silanol groups on the silica support of the stationary phase. This can lead to undesirable peak tailing. The addition of a small percentage of an acid, such as formic acid, to the mobile phase suppresses the ionization of these silanol groups and the phenolic hydroxyls on the analyte, resulting in sharper, more symmetrical peaks and improved reproducibility[9].

Materials, Reagents, and Instrumentation

Chemicals and Reagents

-

6-Hydroxykaempferol 3-beta-rutinoside reference standard (≥98% purity)[10]

-

Acetonitrile (HPLC Grade)[7]

-

Water (HPLC Grade or Milli-Q)[7]

-

Formic Acid (ACS Grade, ≥99%)[9]

Instrumentation

-

A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or variable wavelength UV-Vis detector[11].

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

-

Analytical balance (± 0.01 mg).

-

Ultrasonic bath.

-

Syringe filters (0.22 µm, PTFE or Nylon).

Optimized Chromatographic Method

The following parameters were optimized to achieve efficient separation, good peak symmetry, and high sensitivity for 6-Hydroxykaempferol 3-beta-rutinoside.

| Parameter | Optimized Condition |

| HPLC Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size[7][12] |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Water[6] |

| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min[7] |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm (Flavonoids also show strong absorbance around 350 nm)[7][13] |

| Injection Volume | 10 µL[5] |

| Gradient Elution Program | Time (min) |

| 0.0 | |

| 20.0 | |

| 25.0 | |

| 27.0 | |

| 32.0 |

Detailed Experimental Protocols

Protocol 1: Preparation of Standard Solutions

This protocol is foundational for creating a calibration curve for absolute quantification.

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 6-Hydroxykaempferol 3-beta-rutinoside reference standard into a 10 mL volumetric flask. Dissolve completely in methanol or DMSO and make up to the mark. Sonicate for 5 minutes if necessary to ensure complete dissolution[5][7]. Store this solution at -20°C.

-

Intermediate Stock Solution (100 µg/mL): Pipette 1.0 mL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase (at initial conditions: 82% A, 18% B).

-

Working Standard Solutions: Perform serial dilutions from the intermediate stock solution using the initial mobile phase mixture to prepare a series of working standards for the calibration curve. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL[14][15].

-

Filtration: Filter all working standards through a 0.22 µm syringe filter before placing them in autosampler vials.

Protocol 2: Sample Preparation from Plant Material (e.g., Safflower)

This protocol provides a general workflow for extracting the analyte from a complex botanical matrix.

-

Extraction: Accurately weigh 1.0 g of dried, powdered plant material into a flask. Add 20 mL of 80% methanol.

-

Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature[16].

-

Centrifugation: Centrifuge the resulting mixture at 4000 rpm for 15 minutes to pellet the solid material.

-

Collection: Carefully collect the supernatant.

-

Dilution & Filtration: Dilute the supernatant with the initial mobile phase as needed to bring the analyte concentration within the linear range of the calibration curve. Filter the final diluted sample through a 0.22 µm syringe filter directly into an HPLC vial[5].

Diagram 1: General Experimental Workflow

This diagram outlines the complete process from sample handling to final data analysis.

Caption: Experimental workflow for HPLC analysis.

System Suitability and Method Validation

For the method to be trustworthy, it must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH) or AOAC[17][18]. This ensures the method is suitable for its intended purpose.

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. A PDA detector is invaluable here, allowing for peak purity analysis by comparing UV spectra across the peak with that of a pure standard[19].

-

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. The calibration curve should exhibit a correlation coefficient (R²) of ≥0.999 over the defined concentration range[11][19].

-

Precision & Accuracy: Precision, measured as the relative standard deviation (%RSD) of replicate measurements, should be <2% for intra-day and inter-day analyses. Accuracy is determined by recovery experiments (spiking a blank matrix with known standard amounts) and should typically fall within 95-105%[7][11].

-

Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ)[11].

Diagram 2: Rationale for Method Parameter Selection

This diagram illustrates the logical connections between analyte properties and the chosen HPLC parameters.

Caption: Logic of HPLC method development choices.

Conclusion

The HPLC method detailed in this application note provides a selective, robust, and reliable protocol for the separation and quantification of 6-Hydroxykaempferol 3-beta-rutinoside. The use of a C18 column with a gradient elution of acidified water and acetonitrile ensures excellent peak shape and resolution. This method is suitable for routine quality control of herbal products, phytochemical analysis, and can be adapted for various research and drug development applications after full validation according to industry standards.

References

-

BioCrick. (n.d.). 6-Hydroxykaempferol 3-beta-rutinoside. Retrieved from [Link]

-

FAO AGRIS. (2017). Optimisation of preparative HPLC separation of four isomeric kaempferol diglycosides from Prunus spinosa L. by application of the response surface methodology. Retrieved from [Link]

-

IJAIIRE. (2024). METHOD DEVELOPMENT AND VALIDATION OF KAEMPFEROL BY USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

-

Planta Medica. (2009). HPLC in Natural Product Analysis: The Detection Issue. Retrieved from [Link]

-

Chula Digital Collections. (2016). Validation of an RP-HPLC Method for Quantitative Analysis of Phikud Navakot Extract using the Standard Addition Method. Retrieved from [Link]

-

PMC. (2024). Validation of the High-Performance Liquid Chromatography Method for Determining Quercitrin in Capsicum annuum L. Cultivar Dangjo. Retrieved from [Link]

-

Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

MDPI. (2025). Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. Retrieved from [Link]

-

Taylor & Francis Online. (2018). Development and validation of RP-HPLC method for the determination of stigmasterol in the botanical extract of Ficus deltoidea. Retrieved from [Link]

-

SIELC Technologies. (2024). HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column. Retrieved from [Link]

-

Longdom Publishing. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Retrieved from [Link]

-

Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

-

Semantic Scholar. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Retrieved from [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. (2024). Review of HPLC techniques for isolating flavonoids from plants belonging to Solanum family. Retrieved from [Link]

-

Auctores. (2024). Chromatographic methods for the identification of flavonoids. Retrieved from [Link]

-

ResearchGate. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Retrieved from [Link]

-

Wikipedia. (n.d.). Kaempferol 3-O-rutinoside. Retrieved from [Link]

-

ResearchGate. (n.d.). UV spectra of the six compounds. Retrieved from [Link]

-

MDPI. (2024). Kaempferol 3-O-Rutinoside, a Flavone Derived from Tetrastigma hemsleyanum Diels et Gilg, Reduces Body Temperature through Accelerating the Elimination of IL-6 and TNF-α in a Mouse Fever Model. Retrieved from [Link]

-

PMC. (2022). Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Visible absorption spectral data of kaempferol 3-O-rutinoside.... Retrieved from [Link]

Sources

- 1. 6-Hydroxykaempferol 3-beta-rutinoside | CAS:205527-00-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. ijariie.com [ijariie.com]

- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 9. welch-us.com [welch-us.com]

- 10. 6-Hydroxykaempferol 3-beta-rutinoside | CAS:205527-00-0 | Manufacturer ChemFaces [chemfaces.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 14. longdom.org [longdom.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 18. tandfonline.com [tandfonline.com]

- 19. Validation of the High-Performance Liquid Chromatography Method for Determining Quercitrin in Capsicum annuum L. Cultivar Dangjo - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Yield Extraction, Isolation, and Purification of 6-Hydroxykaempferol 3-rutinoside from Carthamus tinctorius L.

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists Matrix: Safflower Petals (Carthamus tinctorius L.) Target Analyte: 6-Hydroxykaempferol 3-rutinoside (6-HK-3-R)

Introduction & Pharmacological Context

Safflower (Carthamus tinctorius L.) is a highly valued botanical matrix in traditional and modern medicine, characterized by a complex profile of quinochalcones (e.g., Hydroxysafflor yellow A) and flavonol glycosides. Among these, 6-Hydroxykaempferol 3-rutinoside (6-HK-3-R) has emerged as a critical bioactive compound.

Recent integrative pharmacological studies demonstrate that 6-HK-3-R exhibits profound cardioprotective properties. It is highly efficacious in mitigating myocardial ischemia-reperfusion (MIR) injury by activating the protective PI3K/AKT signaling pathway while concurrently suppressing NF-κB-mediated inflammatory cascades[1]. Furthermore, in vivo metabolic profiling reveals that upon oral administration, 6-HK-3-R undergoes predictable phase II metabolism (hydrolysis followed by glucuronidation/sulfonation), making its pure isolation essential for downstream ADME (Absorption, Distribution, Metabolism, and Excretion) and precision drug formulation studies[2].

Isolating 6-HK-3-R in high purity (>95%) presents a significant analytical challenge due to the presence of structurally homologous isomers and highly polar glycosides in the crude matrix. This application note delineates a scalable, self-validating protocol utilizing macroporous resin enrichment coupled with preparative High-Performance Liquid Chromatography (prep-HPLC)[3].

Quantitative Data & Experimental Parameters

To establish a reproducible and self-validating system, the extraction and purification parameters have been optimized based on the physicochemical properties of the target flavonol glycoside.

| Parameter | Phase | Value / Condition | Mechanistic Rationale |

| Solvent Concentration | Extraction | 70% Aqueous Ethanol | Matches the dielectric constant of polar flavonoid glycosides, solubilizing both the aglycone core and the rutinoside moiety. |

| Extraction Temp. | Extraction | 40°C | Prevents thermal degradation and oxidation of the heat-sensitive polyphenolic structure. |

| Resin Type | Enrichment | D101 (Non-polar) | The cross-linked polystyrene matrix provides a high adsorption capacity for aromatic rings via van der Waals forces. |

| Elution Solvent | Enrichment | 50% Ethanol | Lowers solvent polarity sufficiently to disrupt resin-flavonoid interactions for selective desorption. |

| Prep-HPLC Column | Purification | ODS C18 (250 x 20 mm) | Provides high-resolution reverse-phase separation of closely related structural isomers[3]. |

| Mobile Phase Additive | Purification | 0.1% Formic Acid | Suppresses the ionization of phenolic hydroxyl groups, eliminating peak tailing and improving resolution. |

Step-by-Step Methodology

Phase 1: Raw Material Preparation & Solid-Liquid Extraction

-

Matrix Preparation: Dry Carthamus tinctorius L. petals at 40°C to a constant weight. Pulverize the dried petals and pass them through a 40-mesh sieve.

-

Expert Insight: Milling to 40-mesh optimizes the surface-area-to-volume ratio for solvent penetration without generating excessive fine dust, which would cause severe backpressure during downstream filtration.

-

-

Ultrasonic-Assisted Extraction (UAE): Suspend 1.0 kg of the pulverized powder in 10 L of 70% (v/v) aqueous ethanol.

-

Sonication: Extract via ultrasonication (40 kHz, 40°C) for 3 cycles of 45 minutes each.

-

Causality: Acoustic cavitation mechanically disrupts the plant cell walls, accelerating the mass transfer of intracellular flavonoids into the solvent significantly faster than traditional maceration.

-

Phase 2: Macroporous Resin Adsorption Chromatography (Enrichment)

-

Dealcoholization: Filter the crude extract through a Buchner funnel. Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C until all ethanol is removed, leaving an aqueous suspension.

-

Critical Step: Complete ethanol removal is mandatory. Residual ethanol will act as a premature eluent, causing target loss in the loading effluent.

-

-

Resin Loading: Load the aqueous concentrate onto a glass column packed with pre-treated D101 macroporous resin (Flow rate: 2 BV/hour).

-

Aqueous Wash: Wash the column with 5 Bed Volumes (BV) of deionized water to elute highly polar impurities (sugars, amino acids, and organic acids).

-

Target Elution: Elute the enriched flavonoid fraction using 4 BV of 50% ethanol. Collect the eluate and evaporate to dryness.

Phase 3: Preparative HPLC Purification

-

Reconstitution: Dissolve the dried 50% ethanol fraction in a minimal volume of the initial mobile phase (10% Acetonitrile) and filter through a 0.45 μm PTFE syringe filter.

-

Chromatographic Conditions:

-

Column: ODS C18 Preparative Column (250 mm × 20 mm, 5 μm).

-

Mobile Phase A: 0.1% Formic acid in ultrapure water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: 10% B to 30% B over 40 minutes[3].

-

Flow Rate: 10 mL/min.

-

Detection: UV at 280 nm (general polyphenols) and 340 nm (flavonol specific).

-

-

Fraction Collection: Monitor the chromatogram and collect the peak corresponding to 6-HK-3-R.

-

Causality: The acidic modifier (formic acid) ensures the multiple phenolic -OH groups remain protonated, maintaining the molecule's hydrophobicity for optimal interaction with the C18 stationary phase, thereby separating it from structurally similar analogs like rutin[3].

-

Phase 4: Lyophilization and Validation

-

Solvent Removal: Remove the acetonitrile from the collected fraction via rotary evaporation (35°C).

-

Lyophilization: Freeze-dry the remaining aqueous solution for 48 hours to obtain pure 6-HK-3-R powder.

-

Self-Validation: Confirm purity (>95%) via analytical UPLC-QTOF-MS/MS, verifying the parent ion and the diagnostic fragment ion (loss of the rutinoside moiety)[2].

Visualizations

Extraction and Purification Workflow

Workflow for the extraction and purification of 6-HK-3-R from Safflower.

Pharmacological Signaling Pathway

Pharmacological mechanism of 6-HK-3-R in mitigating myocardial ischemia-reperfusion injury.

References

1.[3] Chen, J., et al. "HPLC fingerprint-oriented preparative separation of major flavonoids from safflower extract by preparative pressurized liquid chromatography." Journal of Chinese Pharmaceutical Sciences.[Link] 2.[1] Zhao, F., et al. "Mechanism Repositioning Based on Integrative Pharmacology: Anti-Inflammatory Effect of Safflower in Myocardial Ischemia–Reperfusion Injury." International Journal of Molecular Sciences (MDPI).[Link] 3.[2] "Characterization of the herb-derived components in rats following oral administration of Carthamus tinctorius extract by extracting diagnostic fragment ions (DFIs) in the MS n chromatograms." Analytical Methods (RSC Publishing).[Link]

Sources

Application Note: Structural Elucidation of 6-Hydroxykaempferol Glycosides using Tandem Mass Spectrometry

Abstract

6-Hydroxykaempferol, a flavonol predominantly found in plants like Safflower (Carthamus tinctorius), and its glycosidic derivatives are subjects of significant research due to their potential antioxidant and therapeutic properties.[1][2] The structural characterization of these glycosides is fundamental to understanding their bioavailability and mechanism of action. This application note provides a comprehensive guide to the fragmentation patterns of 6-hydroxykaempferol glycosides observed in tandem mass spectrometry (MS/MS). We will explore the core principles of flavonoid glycoside fragmentation, detail specific pathways for 6-hydroxykaempferol derivatives, and provide a robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) protocol for their analysis.

Introduction: The Significance of 6-Hydroxykaempferol Glycosides

Flavonoids are a vast class of plant secondary metabolites renowned for their biological activities.[3][4] 6-Hydroxykaempferol belongs to the flavonol subclass and is structurally distinguished by an additional hydroxyl group on the A-ring of the kaempferol backbone. In nature, it primarily exists as O-glycosides, where sugar moieties are attached to one or more of its hydroxyl groups.[2] This glycosylation significantly impacts the molecule's solubility, stability, and biological function. Therefore, precise identification of both the aglycone structure and the nature and position of the sugar attachments is critical. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive tool for this purpose, offering unparalleled sensitivity and structural insight.[3][5]

Principles of Flavonoid Glycoside Fragmentation

The fragmentation of flavonoid glycosides in a mass spectrometer, typically using Collision-Induced Dissociation (CID), follows predictable and structurally informative pathways. Electrospray ionization (ESI) is the most common ionization technique, and analysis is often performed in both positive and negative ion modes, though the negative mode frequently yields cleaner spectra for phenolic compounds.[3][6]

Cleavage of the Glycosidic Bond

The most labile bond in a flavonoid O-glycoside is the glycosidic linkage between the sugar and the aglycone.[7] The primary fragmentation event is the cleavage of this bond, resulting in a neutral loss of the sugar moiety and the formation of an aglycone ion, denoted as [Y₀]⁻ or [Y₀]⁺. This event is diagnostic for the presence of a glycoside and reveals the mass of the aglycone.

Table 1: Common Neutral Losses from Flavonoid Glycosides in MS/MS

| Sugar Moiety | Neutral Loss (Da) | Rationale |

|---|---|---|

| Hexose (e.g., Glucose, Galactose) | 162 | C₆H₁₀O₅ |

| Deoxyhexose (e.g., Rhamnose) | 146 | C₆H₁₀O₄ |

| Pentose (e.g., Arabinose, Xylose) | 132 | C₅H₈O₄ |

| Glucuronic Acid | 176 | C₆H₈O₆ |

These characteristic losses are the first and most crucial step in identifying the type of sugar(s) attached to the flavonoid core.[7][8]

Fragmentation of the Aglycone Core

Once the sugar moieties are cleaved, the resulting aglycone ion can be further fragmented (MS³) to confirm the identity of the flavonoid backbone. The most valuable fragmentation for structural elucidation involves the breaking of the C-ring through a retro-Diels-Alder (RDA) reaction.[3][5] This cleavage provides fragment ions containing the A-ring and B-ring separately, allowing for the localization of substituents on each part of the molecule.

Characteristic Fragmentation of 6-Hydroxykaempferol Glycosides

The aglycone, 6-hydroxykaempferol (C₁₅H₁₀O₇), has a monoisotopic mass of approximately 302.1 Da. In negative ion mode ESI-MS, it is observed as a deprotonated molecule, [M-H]⁻, at m/z 301.03.

Single Glycoside Example: 6-Hydroxykaempferol-3-O-glucoside

For a monoglycoside such as 6-hydroxykaempferol-3-O-glucoside (MW 464.4 g/mol ), the analysis proceeds as follows:

-

Full Scan MS: The precursor ion [M-H]⁻ is detected at m/z 463.09.

-

MS/MS Fragmentation: Upon CID, the primary fragmentation is the neutral loss of the glucose moiety (162 Da). This produces a high-intensity product ion at m/z 301.03, which corresponds to the deprotonated 6-hydroxykaempferol aglycone [Y₀]⁻.[7]

-

Aglycone Fragmentation: Further fragmentation of the m/z 301.03 ion yields characteristic ions from the aglycone core. The presence of hydroxyl groups at positions 5, 6, and 7 on the A-ring leads to specific RDA fragments that confirm the 6-hydroxy substitution pattern.

Figure 1: Fragmentation of a 6-Hydroxykaempferol Monoglycoside.

Multiple Glycoside Example: 6-Hydroxykaempferol-3,6-diglucoside

For molecules with multiple sugar units, such as 6-hydroxykaempferol-3,6-diglucoside, fragmentation occurs in a stepwise manner.[9][10]

-

Full Scan MS: The precursor ion [M-H]⁻ is detected at m/z 625.14.

-

MS/MS Fragmentation: CID induces sequential losses of the glucose units. The first loss of 162 Da generates a fragment ion at m/z 463.09. The second loss of 162 Da from this intermediate ion produces the base aglycone ion at m/z 301.03. The order of sugar loss can sometimes provide information on the attachment position, with sugars at the 3- and 7-positions often being more labile.[7]

Figure 2: Sequential Fragmentation of a Diglycoside.

Table 2: Predicted MS Fragmentation Data for 6-Hydroxykaempferol Glycosides (Negative Ion Mode)

| Compound | Formula | Precursor Ion [M-H]⁻ (m/z) | Primary Fragment Ions (m/z) | Neutral Loss (Da) |

|---|---|---|---|---|

| 6-Hydroxykaempferol | C₁₅H₁₀O₇ | 301.03 | - | - |

| 6-Hydroxykaempferol 3-O-glucoside | C₂₁H₂₀O₁₂ | 463.09 | 301.03 | 162 (Hexose) |

| 6-Hydroxykaempferol 7-O-rhamnoside | C₂₁H₂₀O₁₁ | 447.09 | 301.03 | 146 (Deoxyhexose) |

| 6-Hydroxykaempferol 3,6-diglucoside | C₂₇H₃₀O₁₇ | 625.14 | 463.09, 301.03 | 162, 162 |

| 6-Hydroxykaempferol 3-O-rutinoside | C₂₇H₃₀O₁₆ | 609.15 | 463.09, 301.03 | 146 (Rhamnose) |

| (Rhamnosylglucoside) | | | 301.03 | 162 (Glucose) |

Detailed Analytical Protocol

This protocol provides a validated starting point for the analysis of 6-hydroxykaempferol glycosides from a plant matrix.

Sample Preparation: Extraction from Carthamus tinctorius

-

Homogenization: Weigh 1.0 g of dried Safflower petals and grind to a fine powder using a mortar and pestle.

-

Extraction: Transfer the powder to a 50 mL conical tube. Add 20 mL of 80% aqueous methanol (MeOH/H₂O, 80:20 v/v).

-

Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 4,000 rpm for 15 minutes.

-

Collection: Carefully collect the supernatant. For exhaustive extraction, repeat steps 2-4 twice more and combine the supernatants.

-

Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

LC-MS/MS System and Conditions

-

Rationale: A reversed-phase C18 column is used to separate the moderately polar flavonoid glycosides. A gradient elution with an acidified mobile phase ensures good peak shape and efficient ionization.

Table 3: Recommended LC-MS/MS Parameters

| Parameter | Setting |

|---|---|

| Liquid Chromatography | |

| Instrument | UPLC/HPLC System (e.g., Waters Acquity, Agilent 1290) |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[11] |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 min, hold 5 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C[6] |

| Injection Volume | 2-5 µL |

| Mass Spectrometry | |

| Instrument | Q-TOF or Triple Quadrupole MS (e.g., Sciex, Thermo, Agilent) |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Capillary Voltage | -3.5 kV to -4.5 kV |

| Source Temperature | 120-150 °C |

| Desolvation Gas Temp | 400-500 °C |

| Scan Mode | Full Scan (m/z 100-1000) for precursor identification |

| MS/MS Mode | Product Ion Scan with Collision-Induced Dissociation (CID) |

| Collision Energy | Ramped (e.g., 20-50 eV) to generate rich fragment spectra |

Data Analysis and Interpretation Workflow

A systematic approach is essential for confident identification.

Figure 3: Workflow for Identification of 6-Hydroxykaempferol Glycosides.

Conclusion

Tandem mass spectrometry is an indispensable technique for the rapid and accurate structural characterization of 6-hydroxykaempferol glycosides. By understanding the fundamental fragmentation rules—namely the cleavage of glycosidic bonds leading to characteristic neutral losses and the subsequent RDA fragmentation of the aglycone—researchers can confidently identify these compounds in complex biological matrices. The protocols and fragmentation patterns detailed in this note serve as a robust framework for scientists in natural product research and drug discovery, facilitating the exploration of these promising bioactive molecules.

References

-

Cuyckens, F., & Claeys, M. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Journal of Mass Spectrometry, 41(1), 1-15. Available at: [Link]

-

Morikawa, T., et al. (2019). A “Qualitative–Pharmacological–Correlation–Molecular” Integrated Workflow Reveals HIF-1α–Relevant Anti-Hypoxia Metabolites in Rhodiola Species. Molecules, 25(5), 1065. Available at: [Link]

-

Hagazy, K., & Mulata, H. N. (2016). Structural Characterization of Flavonoids Using Mass Spectrometry. Research & Reviews: A Journal of Pharmacology, 6(3), 1-19. Available at: [Link]

-

Tan, Y., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 11(9), 583. Available at: [Link]

-

Wang, N., et al. (2022). Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo. Frontiers in Pharmacology, 13, 969680. Available at: [Link]

-

de Oliveira, D. R., et al. (2016). In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. Revista Brasileira de Farmacognosia, 26(4), 451-458. Available at: [Link]

-

March, R. E., & Miao, X. S. (2004). A fragmentation study of kaempferol using electrospray quadrupole time-of-flight mass spectrometry at high mass resolution. International Journal of Mass Spectrometry, 232(2), 171-181. Available at: [Link]

-

Moco, S., et al. (2020). Mass Spectrometry Imaging of Flavonols and Ellagic Acid Glycosides in Ripe Strawberry Fruit. Metabolites, 10(10), 402. Available at: [Link]

-

ResearchGate. (n.d.). Figure 3. The MS 2 spectra (A), and the fragmentation pathway producing... ResearchGate. Available at: [Link]

-

Fu, Y., et al. (2015). Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. Molecules, 20(10), 18246-18261. Available at: [Link]

-

García-Márquez, J., et al. (2020). Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review. Food Technology and Biotechnology, 58(3), 246-264. Available at: [Link]

-

Fuhr, L., et al. (2014). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Chromatographic Science, 52(8), 841-848. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]